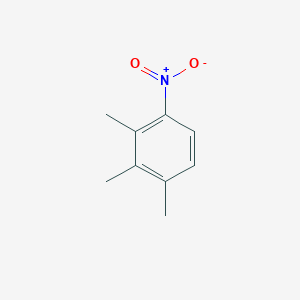

1,2,3-Trimethyl-4-nitrobenzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-trimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPWZZBSVWZXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484100 | |

| Record name | 1,2,3-Trimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-19-4 | |

| Record name | 1,2,3-Trimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene (CAS: 1128-19-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-Trimethyl-4-nitrobenzene (CAS: 1128-19-4), a substituted nitroaromatic compound. Due to the limited availability of experimental data for this specific isomer, this document combines computed physicochemical properties, a proposed synthesis protocol based on established chemical principles, and a discussion of the potential biological significance of nitroaromatic compounds in the context of drug discovery and development. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1128-19-4 | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| Canonical SMILES | CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])C)C | PubChem[1] |

| InChI Key | HBPWZZBSVWZXTN-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not detailed in the available scientific literature. However, a plausible synthetic route can be proposed based on the well-established nitration of aromatic compounds. The starting material would be 1,2,3-trimethylbenzene (hemimellitene).

Proposed Synthesis: Electrophilic Nitration of 1,2,3-Trimethylbenzene

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity of the nitration of 1,2,3-trimethylbenzene will be directed by the activating, ortho-, para-directing methyl groups. The 4-position is sterically accessible and electronically activated, making it a likely position for nitration.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from standard nitration procedures for similar aromatic compounds. Optimization of reaction conditions, such as temperature and reaction time, would be necessary to maximize the yield of the desired product and minimize the formation of isomers.

Materials:

-

1,2,3-Trimethylbenzene (Hemimellitene)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a carefully measured amount of concentrated sulfuric acid. The temperature should be maintained below 10 °C during the addition.

-

Addition of Substrate: Dissolve 1,2,3-trimethylbenzene in a minimal amount of a suitable solvent like dichloromethane. Add this solution dropwise to the cold nitrating mixture with vigorous stirring. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 5 °C to prevent over-nitration and side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Extract the product with dichloromethane. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro group and the aromatic ring.

-

Melting Point Analysis: To assess the purity of the solid product.

Biological and Pharmacological Context

There is no specific information in the scientific literature regarding the biological activity or drug development applications of this compound. However, the broader class of nitroaromatic compounds has been a subject of interest in medicinal chemistry.

General Biological Relevance of Nitroaromatic Compounds:

-

Antimicrobial Agents: Many nitroaromatic compounds exhibit antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that can damage cellular components.

-

Enzyme Inhibition: The electron-withdrawing nature of the nitro group can influence the binding of molecules to enzyme active sites.

-

Prodrugs: The nitro group can be used as a bioreducible functional group in the design of prodrugs. Under hypoxic conditions, often found in solid tumors, nitroreductase enzymes can reduce the nitro group, leading to the release of an active cytotoxic agent.

Hypothetical Signaling Pathway Involvement:

Given the lack of specific data, any discussion of signaling pathway involvement would be purely speculative. However, if this compound were to be investigated as a potential therapeutic agent, a logical starting point would be to screen it against a panel of kinases, as many small molecule drugs target these enzymes. A hypothetical workflow for such a screening process is presented below.

Caption: Hypothetical workflow for kinase inhibitor screening.

Conclusion

This compound is a chemical compound for which there is a notable lack of experimental data in the public domain. This technical guide has provided a summary of its computed properties and a detailed, albeit proposed, synthetic protocol. While its specific biological activities remain unexplored, the broader context of nitroaromatic compounds in drug discovery suggests that it could be a candidate for screening in various therapeutic areas. Further experimental investigation is required to validate the computed data, optimize the synthesis, and explore the potential biological and pharmacological properties of this molecule. This guide serves as a starting point for researchers wishing to undertake such investigations.

References

Physical and chemical properties of 1,2,3-Trimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,3-trimethyl-4-nitrobenzene. Due to the limited availability of experimental data for this specific isomer, this document combines computed data, information on its synthesis via the nitration of 1,2,3-trimethylbenzene (hemimellitene), and comparative analysis with related nitroaromatic compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available knowledge and highlighting areas where further experimental investigation is warranted.

Introduction

This compound, a substituted nitroaromatic compound, belongs to a class of chemicals with significant industrial and research interest. Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of products, including dyes, pesticides, and pharmaceuticals. The presence of the nitro group, a strong electron-withdrawing moiety, profoundly influences the chemical reactivity and biological activity of the aromatic ring. Understanding the specific properties of this compound is crucial for its potential applications and for assessing its toxicological profile. This document aims to provide a detailed summary of its known and predicted characteristics.

Physical Properties

| Property | This compound (Computed) | Nitrobenzene (Experimental) |

| Molecular Formula | C₉H₁₁NO₂[1] | C₆H₅NO₂[2][3][4] |

| Molecular Weight | 165.19 g/mol [1] | 123.11 g/mol [4] |

| Melting Point | Not available | 5.7 °C[2][3][4] |

| Boiling Point | Not available | 210.9 °C[2][3][4] |

| Density | Not available | 1.2037 g/cm³ at 20 °C[2] |

| Water Solubility | Not available | 1.9 g/L at 20 °C (sparingly soluble)[3][4][5] |

| logP (Octanol/Water Partition Coefficient) | 3.2[1] | 1.85[6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing nitro group and the electron-donating methyl groups on the benzene ring.

Synthesis

The primary route for the synthesis of this compound is the electrophilic nitration of 1,2,3-trimethylbenzene (hemimellitene). This reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Figure 1: Synthesis of this compound.

Experimental Protocol: General Nitration of Aromatic Compounds

Caution: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Appropriate safety precautions must be taken.

-

Preparation of the Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath. Maintain the temperature below 10 °C.

-

Reaction: Slowly add 1,2,3-trimethylbenzene dropwise to the cooled nitrating mixture with constant stirring. The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 10 °C.

-

Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete reaction. Pour the reaction mixture slowly onto crushed ice with stirring.

-

Work-up: The crude product, which may precipitate or form an oily layer, is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Purification: The organic solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Typical Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to form 4-amino-1,2,3-trimethylbenzene. This is a fundamental transformation in the synthesis of anilines, which are precursors to many dyes and pharmaceuticals. Common reducing agents include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation (H₂/Pd, Pt, or Ni).

Figure 2: Reduction of the nitro group.

-

Oxidation of the Methyl Groups: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., potassium permanganate or chromic acid). The specific conditions will determine the extent of oxidation.

Figure 3: Oxidation of methyl groups.

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not widely available. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will likely appear as doublets in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The three methyl groups will appear as singlets in the upfield region (δ 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbon atom attached to the nitro group (C4) will be significantly deshielded (δ ~140-150 ppm). The other aromatic carbons will appear in the range of δ 120-140 ppm. The methyl carbons will resonate in the upfield region (δ ~15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group and the substituted benzene ring.

-

N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

-

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (165.19). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).

Toxicology and Biological Activity

Specific toxicological studies on this compound are limited. However, the toxicology of nitroaromatic compounds, in general, has been studied extensively.

-

General Toxicity of Nitroaromatics: Nitrobenzenes are known to be toxic.[7][8] The primary health effect associated with exposure to nitrobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7] This can lead to cyanosis, headache, dizziness, and in severe cases, respiratory depression and death. Substituted nitrobenzenes can also exhibit varying degrees of toxicity.[9][10]

-

Genotoxicity: Some substituted nitrobenzenes have been shown to be genotoxic, causing chromosome aberrations in cultured human lymphocytes.[9] The genotoxicity is related to the characteristics of the substituents on the benzene ring.

-

Metabolism: Nitroaromatic compounds are typically metabolized in the body through the reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives. These intermediates can be responsible for the observed toxicity.

Given the presence of the nitro group, it is prudent to handle this compound with appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, and lab coat) and working in a well-ventilated area or fume hood.

Conclusion

This compound is a substituted nitroaromatic compound for which specific experimental data on physical and chemical properties are not widely published. This guide has compiled available computed data, a plausible synthesis pathway, and predicted spectroscopic and toxicological properties based on its chemical structure and comparison with related compounds. The information presented herein serves as a foundational resource for researchers and professionals. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications and biological effects.

References

- 1. This compound | C9H11NO2 | CID 12282516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]

- 4. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

1,2,3-Trimethyl-4-nitrobenzene molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of 1,2,3-trimethyl-4-nitrobenzene. It includes a detailed, adaptable experimental protocol for its synthesis via the nitration of 1,2,3-trimethylbenzene (hemimellitene). Furthermore, this document presents a compilation of predicted and characteristic spectral data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to aid in the identification and characterization of this compound. A workflow for the preliminary screening of nitroaromatic compounds for antimicrobial activity is also presented, highlighting a potential application relevant to drug development professionals.

Molecular Structure and Chemical Formula

This compound, an aromatic nitro compound, is characterized by a benzene ring substituted with three methyl groups at positions 1, 2, and 3, and a nitro group at position 4.

Molecular Formula: C₉H₁₁NO₂[1]

IUPAC Name: this compound[1]

CAS Number: 1128-19-4[1]

Canonical SMILES: CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])C)C[1]

InChI Key: HBPWZZBSVWZXTN-UHFFFAOYSA-N[1]

The spatial arrangement of the substituents on the benzene ring is crucial for its chemical reactivity and biological activity. The three adjacent methyl groups create a sterically hindered environment, which can influence the orientation of the nitro group and the overall planarity of the molecule.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| Exact Mass | 165.078978594 Da | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 1H | Ar-H |

| ~7.15 | d | 1H | Ar-H |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~2.25 | s | 3H | Ar-CH₃ |

| ~2.20 | s | 3H | Ar-CH₃ |

Note: Predicted using standard NMR prediction tools. Actual chemical shifts and coupling constants may vary.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~148 | Ar-C (C-NO₂) |

| ~138 | Ar-C (C-CH₃) |

| ~135 | Ar-C (C-CH₃) |

| ~133 | Ar-C (C-CH₃) |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~20 | Ar-CH₃ |

| ~16 | Ar-CH₃ |

| ~15 | Ar-CH₃ |

Note: Predicted using standard NMR prediction tools. Actual chemical shifts may vary.

Table 4: Characteristic FT-IR and Mass Spectrometry Data

| Spectroscopic Method | Characteristic Peaks/Fragments | Interpretation |

| FT-IR | ~1550-1475 cm⁻¹ (strong, asymmetric) | Asymmetric N-O stretch of the nitro group[2] |

| ~1360-1290 cm⁻¹ (strong, symmetric) | Symmetric N-O stretch of the nitro group[2] | |

| ~3100-3000 cm⁻¹ (medium) | Aromatic C-H stretch | |

| ~2980-2850 cm⁻¹ (medium) | Aliphatic C-H stretch (methyl groups) | |

| Mass Spectrometry | m/z 165 | Molecular ion (M⁺) |

| m/z 148 | [M - OH]⁺ | |

| m/z 119 | [M - NO₂]⁺ | |

| m/z 91 | Tropylium ion ([C₇H₇]⁺) |

Note: Fragmentation patterns are based on typical behavior of nitroaromatic compounds.

Experimental Protocols: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound via the electrophilic nitration of 1,2,3-trimethylbenzene (hemimellitene). This protocol is adapted from established procedures for the nitration of similar aromatic compounds.

Reaction Scheme:

C₉H₁₂ + HNO₃ --(H₂SO₄)--> C₉H₁₁NO₂ + H₂O

Materials and Reagents:

-

1,2,3-Trimethylbenzene (Hemimellitene)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with continuous stirring. The temperature of the mixture should be maintained below 10 °C.

-

Reaction: In a separate flask, dissolve 10 g of 1,2,3-trimethylbenzene in 50 mL of dichloromethane and cool the solution in an ice-water bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1,2,3-trimethylbenzene over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

-

Remove the ice bath and allow the reaction to stir at room temperature for another hour.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and stir until all the ice has melted.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Safety Precautions: This reaction is highly exothermic and involves the use of strong acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Potential Biological Activity and Screening Workflow

Nitroaromatic compounds have been reported to exhibit a range of biological activities, including antimicrobial properties.[3] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage and death.[1] Given the interest in developing new antimicrobial agents, a general workflow for screening compounds like this compound for such activity is presented below.

Caption: A generalized workflow for the discovery and preclinical development of novel antimicrobial agents.

This workflow outlines a systematic approach, starting from a primary screen to identify active compounds, followed by secondary assays to assess toxicity and elucidate the mechanism of action. Promising "hit" compounds can then proceed to lead optimization, where structure-activity relationships are studied to improve efficacy and safety profiles before in vivo testing.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed molecular structure, physicochemical properties, and spectral data serve as a valuable reference for its identification and characterization. The provided synthesis protocol offers a practical starting point for its preparation in a laboratory setting. Furthermore, the outlined screening workflow for antimicrobial activity highlights a potential avenue for the investigation of this and related nitroaromatic compounds in the context of drug discovery. Further experimental validation of the predicted spectral data and exploration of its biological activities are encouraged to fully elucidate the potential of this molecule.

References

An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene

IUPAC Name: 1,2,3-Trimethyl-4-nitrobenzene Common Name: 4-Nitrohemimellitene

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide combines established chemical principles with data from closely related isomers to offer a thorough profile.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Target Compound) | 1,2,4-Trimethyl-5-nitrobenzene (Isomer) | 1,3,5-Trimethyl-2-nitrobenzene (Isomer) |

| CAS Number | 1128-19-4[1] | 610-91-3 | 603-71-4 |

| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol [1] | 165.19 g/mol | 165.19 g/mol |

| Melting Point | Data not available | 71 °C | 43-44 °C |

| Boiling Point | Data not available | 265 °C | 243-249 °C |

| Density | Data not available | Data not available | Data not available |

| Calculated XLogP3 | 3.2[1] | 2.8 | 2.8 |

Synthesis

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of 1,2,3-trimethylbenzene (hemimellitene) via nitration.

General Experimental Protocol: Nitration of 1,2,3-Trimethylbenzene

This protocol is a general procedure for the nitration of an activated aromatic ring and can be adapted for the synthesis of this compound.

Materials:

-

1,2,3-Trimethylbenzene (Hemimellitene)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 10 °C.

-

Once the nitrating mixture is prepared and cooled, slowly add 1,2,3-trimethylbenzene dropwise from the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 10 °C to minimize the formation of dinitrated byproducts.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice with stirring. This will precipitate the crude product.

-

Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral to litmus paper.

-

Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Dry the purified product under vacuum to obtain this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted and Comparative)

Specific experimental spectroscopic data for this compound is scarce. The following sections provide predicted and comparative data based on its structure and data from its isomers.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two adjacent aromatic protons. The proton ortho to the nitro group will be further downfield.

-

Methyl Protons: Three singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3H, corresponding to the three methyl groups. The methyl groups at positions 1 and 3 will have slightly different chemical shifts from the one at position 2 due to their proximity to the nitro group.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would exhibit 9 distinct signals:

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C4) would be significantly deshielded. The other five aromatic carbons will have distinct chemical shifts.

-

Methyl Carbons: Three signals in the aliphatic region (δ 15-25 ppm) corresponding to the three methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretch: ~2850-3000 cm⁻¹

-

Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹

-

Symmetric NO₂ stretch: ~1345-1385 cm⁻¹

-

Aromatic C=C stretch: ~1450-1600 cm⁻¹

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the trimethylbenzene cation.

Reactivity and Potential Applications

Reactivity

The reactivity of this compound is primarily dictated by the nitro group and the activated aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to form 4-amino-1,2,3-trimethylbenzene (4-aminohemimellitene). This transformation is crucial for the synthesis of various derivatives and is a common step in the synthesis of pharmaceuticals and dyes. Common reducing agents include Sn/HCl, H₂/Pd-C, and NaBH₄ with a catalyst.

Caption: Reduction of the nitro group to an amino group.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.

Potential Applications in Drug Development

While specific applications of this compound in drug development are not widely documented, its corresponding amine, 4-amino-1,2,3-trimethylbenzene, serves as a valuable scaffold. Substituted anilines are common intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-microbial agents. The trimethyl substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by affecting its lipophilicity, metabolic stability, and binding to target proteins.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the toxicology of related compounds such as nitrobenzene and trimethylbenzene isomers, the following precautions should be observed.

Table 2: General Safety and Handling Precautions

| Hazard | Precaution |

| Toxicity | Assumed to be toxic by inhalation, ingestion, and skin absorption.[2] May cause methemoglobinemia.[2] |

| Irritation | May cause skin, eye, and respiratory tract irritation. |

| Flammability | Combustible. Keep away from heat, sparks, and open flames. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. |

| Handling | Avoid generating dust or aerosols. Use appropriate tools for transfer. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |

Disclaimer: This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the SDS for the specific compound and follow all institutional safety protocols.

References

Solubility of 1,2,3-Trimethyl-4-nitrobenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-trimethyl-4-nitrobenzene in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from analogous compounds, such as nitrobenzene and various nitroxylene isomers, to provide a robust framework for understanding its solubility profile. Furthermore, it details established experimental protocols for solubility determination and explores the broader context of the biological activity of nitroaromatic compounds.

Physicochemical Properties of this compound

This compound is an aromatic organic compound with the molecular formula C₉H₁₁NO₂. Its structure consists of a benzene ring substituted with three methyl groups and a nitro group. The presence of the nonpolar trimethylbenzene backbone and the polar nitro group imparts a moderate polarity to the molecule, which dictates its solubility in various organic solvents. Key computed properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| XLogP3 | 3.2 |

| Topological Polar Surface Area | 45.8 Ų |

Solubility in Organic Solvents

Expected Solubility Profile:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of alcohols can interact with the nitro group, while the alkyl chain interacts with the hydrocarbon portion of the solute. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |

| Esters | Ethyl Acetate | High | Ethyl acetate possesses both polar and nonpolar characteristics, making it a versatile solvent. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The aromatic ring of the solvent can engage in π-π stacking interactions with the benzene ring of the solute.[4] |

| Ethers | Diethyl Ether | High | Diethyl ether is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar moieties.[4] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | These solvents are effective for a broad range of organic molecules. |

| Aprotic Polar Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | These solvents are known for their ability to dissolve a wide variety of organic compounds, including those with moderate polarity.[3] |

| Nonpolar Solvents | Hexane | Moderate to Low | The significant nonpolar character of hexane may limit its ability to effectively solvate the polar nitro group. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications in research and development. The following are detailed methodologies for two common and effective techniques for quantifying the solubility of compounds like this compound.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.

Experimental Workflow:

Caption: Gravimetric Solubility Determination Workflow

Methodology:

-

Solvent Equilibration: A known volume of the selected organic solvent is placed in a sealable container and allowed to equilibrate to the desired experimental temperature in a constant temperature bath.

-

Addition of Solute: An excess amount of this compound is added to the solvent to ensure that a saturated solution is formed.

-

Saturation: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated with the solute.

-

Equilibration: After agitation, the solution is left undisturbed for a period to allow any undissolved solid to settle.

-

Filtration: A sample of the supernatant is carefully withdrawn using a syringe and filtered through a fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove any suspended solid particles. The filtration should be performed at the experimental temperature to prevent precipitation.

-

Aliquot Transfer: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Solvent Evaporation: The solvent is evaporated from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Drying: The residue is dried to a constant weight in a vacuum oven.

-

Weighing: The container with the dried residue is weighed accurately.

-

Calculation: The solubility is calculated in terms of mass per unit volume (e.g., g/L or mg/mL) by subtracting the initial weight of the container from the final weight and dividing by the volume of the aliquot taken.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that exhibit a chromophore and absorb light in the ultraviolet-visible range. The nitro group in this compound makes it a good candidate for this technique. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Workflow:

References

An In-depth Technical Guide on the Synthesis of 1,2,3-Trimethyl-4-nitrobenzene from 1,2,3-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,3-trimethyl-4-nitrobenzene from 1,2,3-trimethylbenzene, commonly known as hemimellitene. This process is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Reaction Principle and Signaling Pathway

The synthesis of this compound is achieved through the nitration of 1,2,3-trimethylbenzene. This reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and concentrated sulfuric acid. The highly electrophilic nitronium ion is then attacked by the electron-rich aromatic ring of 1,2,3-trimethylbenzene to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the final product, this compound.

The three methyl groups on the benzene ring are activating groups and direct incoming electrophiles to the ortho and para positions. In the case of 1,2,3-trimethylbenzene, the positions are not equivalent. The 4-position is sterically less hindered and electronically activated by the adjacent methyl groups, making it the primary site of nitration.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on standard nitration reactions of alkylbenzenes. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

1,2,3-Trimethylbenzene (Hemimellitene)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate (5% aqueous solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethanol or Methanol (for recrystallization)

-

Dichloromethane or Diethyl Ether (for extraction)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator (optional)

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath with continuous stirring. Slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid while keeping the temperature of the mixture below 10 °C.

-

Nitration Reaction: To a separate flask containing 1,2,3-trimethylbenzene dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane, if necessary), slowly add the pre-cooled nitrating mixture dropwise using a dropping funnel. Maintain the reaction temperature between 0 and 5 °C using an ice bath throughout the addition.

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

-

Work-up and Isolation: The crude product, which may be a solid or an oil, is then separated from the aqueous layer.

-

If the product is solid, it can be collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a cold, dilute solution of sodium bicarbonate to remove any residual acid.

-

If the product is an oil, it should be extracted with an organic solvent such as dichloromethane or diethyl ether. The organic layer is then washed sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

-

Drying and Solvent Removal: The organic layer containing the product is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the nitration of 1,2,3-trimethylbenzene. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| 1,2,3-Trimethylbenzene | 1.0 equivalent |

| Concentrated Nitric Acid | 1.0 - 1.2 equivalents |

| Concentrated Sulfuric Acid | 1.0 - 2.0 equivalents |

| Reaction Conditions | |

| Temperature | 0 - 5 °C |

| Reaction Time | 1 - 3 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Theoretical Yield | Dependent on the starting amount of reactant. |

| Physical Properties | |

| Appearance | Yellowish solid or oil |

| Melting Point | Data not consistently available |

| Boiling Point | Data not consistently available |

Potential Side Products and Impurities

The primary side reactions in the nitration of 1,2,3-trimethylbenzene include the formation of other isomers and dinitrated products.

-

Isomeric Impurities: While the 4-nitro isomer is the major product, small amounts of other isomers, such as 1,2,3-trimethyl-5-nitrobenzene, may also be formed. The directing effects of the three methyl groups favor nitration at the 4- and 6-positions (equivalent to the 4-position due to symmetry) and the 5-position. Steric hindrance generally disfavors substitution at the positions flanked by two methyl groups.

-

Dinitration: If the reaction temperature is not carefully controlled or if an excess of the nitrating agent is used, dinitration can occur, leading to the formation of dinitro-1,2,3-trimethylbenzene isomers.

-

Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl groups, resulting in the formation of benzoic acid derivatives.

Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial to minimize the formation of these byproducts.

Logical Workflow for Synthesis and Purification

Caption: A logical workflow for the synthesis and purification of this compound.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The user is solely responsible for all risks associated with the use of this information.

An In-depth Technical Guide to the Regioselective Nitration of 1,2,3-Trimethylbenzene for the Synthesis of the 4-Nitro Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of 1,2,3-trimethylbenzene (hemimellitene), with a specific focus on the regioselective synthesis of 4-nitro-1,2,3-trimethylbenzene. This document details the underlying chemical principles, offers a detailed experimental protocol, and presents relevant quantitative data for researchers in organic synthesis and drug development.

Introduction: The Significance of Regioselective Nitration

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a nitro group onto an aromatic ring serves as a key step in the elaboration of molecular complexity, often acting as a precursor for the formation of amino groups and other functionalities. In the context of substituted benzenes, such as 1,2,3-trimethylbenzene, controlling the position of nitration—regioselectivity—is of paramount importance for the synthesis of specific target molecules.

1,2,3-trimethylbenzene presents a unique case for electrophilic substitution. The three methyl groups, being activating and ortho, para-directing, influence the position of the incoming electrophile. Steric hindrance between the methyl groups at positions 1 and 3 can be expected to influence the accessibility of the adjacent positions. Theoretical considerations suggest that the 4-position, being para to one methyl group and ortho to another, is electronically activated. The 5-position is also activated, being para to the central methyl group. However, the formation of the 4-nitro isomer is generally favored. This guide provides a practical approach to maximize its yield.

Signaling Pathways and Reaction Mechanisms

The nitration of 1,2,3-trimethylbenzene proceeds via the classical electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: The reaction of concentrated nitric acid with a strong acid catalyst, typically sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[1]

-

Electrophilic Attack: The π-electron system of the 1,2,3-trimethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.

The regioselectivity of the reaction is determined by the directing effects of the three methyl groups. As electron-donating groups, they activate the aromatic ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. In the case of 1,2,3-trimethylbenzene, the positions available for substitution are 4, 5, and 6. Position 6 is sterically hindered by the adjacent methyl group at position 1. Therefore, substitution occurs primarily at the 4 and 5 positions. The 4-position is electronically favored due to the combined activating effects of the methyl groups at positions 1, 2, and 3, leading to the preferential formation of the 4-nitro isomer.

Figure 1: General workflow for the nitration of 1,2,3-trimethylbenzene.

Experimental Protocol: Synthesis of 4-Nitro-1,2,3-trimethylbenzene

This protocol is a representative procedure for the laboratory-scale synthesis of 4-nitro-1,2,3-trimethylbenzene.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 1,2,3-Trimethylbenzene | C₉H₁₂ | 120.19 | ≥98% |

| Nitric Acid (fuming) | HNO₃ | 63.01 | ~70% |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 95-98% |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

| Ice | H₂O | 18.02 |

3.2. Procedure

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. While maintaining the temperature below 10 °C, slowly add 21 mL of fuming nitric acid dropwise with continuous stirring.

-

Nitration Reaction: To the cooled nitrating mixture, add 17.5 mL of 1,2,3-trimethylbenzene dropwise from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 55 °C throughout the addition. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes. Then, gently heat the reaction mixture to 60 °C and maintain this temperature for 45 minutes with continuous stirring.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it carefully over 150 mL of crushed ice in a beaker with stirring. The crude product will separate as an oily layer. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol to afford pure 4-nitro-1,2,3-trimethylbenzene.

Figure 2: Step-by-step experimental workflow for the synthesis.

Quantitative Data and Isomer Distribution

Under the described experimental conditions, the nitration of 1,2,3-trimethylbenzene is expected to yield a mixture of mononitrated isomers, with 4-nitro-1,2,3-trimethylbenzene being the major product.

| Product | Isomer Distribution (%) | Yield (%) |

| 4-Nitro-1,2,3-trimethylbenzene | Major | High |

| 5-Nitro-1,2,3-trimethylbenzene | Minor | Low |

| Dinitro products | Trace | Very Low |

Note: The exact isomer distribution and overall yield can vary depending on the precise reaction conditions, including temperature control, reaction time, and the ratio of nitrating agents.

Characterization of 4-Nitro-1,2,3-trimethylbenzene

The identity and purity of the synthesized 4-nitro-1,2,3-trimethylbenzene can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure and assessing the isomeric purity of the product. The substitution pattern on the aromatic ring will result in a unique set of signals for the 4-nitro isomer.

-

Infrared (IR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong absorption bands around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product, further confirming its identity.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value for 4-nitro-1,2,3-trimethylbenzene.

Safety Considerations

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Ensure efficient cooling and slow, controlled addition of reagents.

-

Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of vapors and skin contact.

Conclusion

This technical guide provides a detailed framework for the regioselective nitration of 1,2,3-trimethylbenzene to produce the 4-nitro isomer. By carefully controlling the reaction conditions as outlined in the experimental protocol, researchers can achieve a high yield of the desired product. The provided information on the reaction mechanism, quantitative data, and characterization techniques will be a valuable resource for scientists and professionals engaged in organic synthesis and drug development.

References

The Strategic Utility of 1,2,3-Trimethyl-4-nitrobenzene in Synthetic Chemistry and Beyond: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethyl-4-nitrobenzene, a polysubstituted aromatic nitro compound, serves as a pivotal intermediate in the landscape of organic synthesis. While its direct biological applications are not extensively documented, its true potential is unlocked through its chemical transformations, primarily its reduction to 2,3,4-trimethylaniline. This aniline derivative opens gateways to a diverse range of valuable molecules, including specialized azo dyes and ligands for catalysis. This technical guide provides an in-depth exploration of the synthesis, key reactions, and potential research applications of this compound, offering detailed experimental protocols and a quantitative overview of its physicochemical properties.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and synthesis. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 1128-19-4 |

| Appearance | Not specified in literature |

| Melting Point | Not specified in literature |

| Boiling Point | Not specified in literature |

| XLogP3 | 3.2 |

Synthesis of this compound

The primary route to this compound is through the electrophilic nitration of 1,2,3-trimethylbenzene (hemimellitene). This reaction introduces a nitro group (-NO₂) onto the aromatic ring.

General Reaction Scheme

The nitration is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile in this aromatic substitution reaction.[1]

Experimental Protocol: Nitration of 1,2,3-Trimethylbenzene

The following protocol is a generalized procedure based on standard nitration methods for aromatic compounds.[2]

Materials:

-

1,2,3-Trimethylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred, pre-cooled volume of concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Once the nitrating mixture is prepared and cooled, slowly add 1,2,3-trimethylbenzene dropwise to the mixture while maintaining vigorous stirring and keeping the temperature below 50°C to prevent dinitration.[2]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (typically 1-2 hours) to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude this compound.

-

Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification of the product can be achieved through recrystallization or distillation.

Key Chemical Transformation: Reduction to 2,3,4-Trimethylaniline

The most significant research application of this compound is its role as a precursor to 2,3,4-trimethylaniline. The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis.

General Reaction Scheme

This reduction can be accomplished through various methods, including catalytic hydrogenation or using reducing metals in acidic media.[1]

Experimental Protocol: Reduction of this compound

The following is a representative protocol for the reduction of a nitroaromatic compound to its corresponding aniline using tin and hydrochloric acid.[3]

Materials:

-

This compound

-

Tin (Sn) metal

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Reflux apparatus

-

Steam distillation apparatus

-

Ether or other suitable organic solvent for extraction

Procedure:

-

Place the this compound and granulated tin in a round-bottom flask.

-

Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require cooling to control the rate.

-

Once the initial vigorous reaction subsides, heat the mixture under reflux for 1-2 hours to ensure the complete reduction of the nitro group.

-

After cooling, the reaction mixture will contain the phenylammonium salt. To liberate the free aniline, carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.

-

The 2,3,4-trimethylaniline can then be isolated from the reaction mixture by steam distillation.

-

The distillate, containing the aniline and water, is then extracted with an organic solvent such as ether.

-

The ethereal extract is dried over a suitable drying agent, and the solvent is removed by evaporation to yield the 2,3,4-trimethylaniline.

Potential Research Applications of 2,3,4-Trimethylaniline

The synthetic versatility of 2,3,4-trimethylaniline makes it a valuable building block in various fields of chemical research.

Synthesis of Azo Dyes

Aromatic amines are classical precursors for the synthesis of azo dyes. 2,3,4-Trimethylaniline can be diazotized and then coupled with a suitable aromatic partner to produce a wide range of colored compounds with potential applications in textiles, printing, and as pH indicators.

Logical Workflow for Azo Dye Synthesis:

Caption: Workflow for the synthesis of an azo dye from 2,3,4-trimethylaniline.

Ligand Synthesis for Catalysis

Bulky aromatic amines, such as the isomers of trimethylaniline, are important precursors for the synthesis of N-heterocyclic carbene (NHC) ligands.[1] These ligands are crucial components of modern organometallic catalysts, such as Grubbs' catalysts used in olefin metathesis. The steric bulk provided by the trimethylphenyl groups can significantly influence the stability and catalytic activity of the resulting metal complexes.[1]

Conceptual Pathway for NHC Ligand and Catalyst Formation:

Caption: Synthesis pathway of an NHC ligand and its incorporation into a catalyst.

Building Block in Medicinal Chemistry

While direct applications are not yet established, substituted anilines are prevalent scaffolds in many biologically active molecules. The unique substitution pattern of 2,3,4-trimethylaniline could be exploited in drug discovery programs to explore new chemical space and potentially develop novel therapeutic agents. The introduction of the trimethylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.

Conclusion

This compound is a valuable, though specialized, chemical intermediate. Its primary utility lies in its efficient conversion to 2,3,4-trimethylaniline. This transformation provides researchers with a versatile building block for the synthesis of a variety of organic molecules, from traditional materials like azo dyes to modern, high-impact compounds such as ligands for advanced catalysis. Further exploration of the derivatives of 2,3,4-trimethylaniline may yet uncover novel applications in materials science and medicinal chemistry, underscoring the strategic importance of its nitro precursor.

References

An In-depth Technical Guide to the Safety and Handling of 1,2,3-Trimethyl-4-nitrobenzene

This guide provides comprehensive safety and handling information for 1,2,3-Trimethyl-4-nitrobenzene, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from the well-studied parent compound, nitrobenzene, for a thorough assessment of potential hazards. All recommendations and data are compiled from safety data sheets and toxicological reports to ensure a high standard of safety in the laboratory and workplace.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the substance's behavior under various conditions and for implementing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| CAS Number | 1128-19-4 | PubChem[1] |

| Appearance | Not specified; Nitrobenzene is a pale yellow to yellowish-brown oily liquid. | - |

| Odor | Not specified; Nitrobenzene has a characteristic almond-like odor. | - |

| Boiling Point | Not specified; Nitrobenzene boils at 210.9 °C. | Wikipedia[2] |

| Melting Point | Not specified; Nitrobenzene melts at 5.7 °C. | Wikipedia[2] |

| Solubility | Not specified; Nitrobenzene is slightly soluble in water. | Scribd[3] |

Toxicological Data

Toxicological data is critical for assessing the health risks associated with this compound. The following table summarizes the known hazards, which are largely based on the toxicological profile of nitrobenzene.

| Hazard Classification | Statement | Source |

| Acute Toxicity (Oral) | Category 3: Toxic if swallowed. | Sigma-Aldrich[4] |

| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin. | Sigma-Aldrich[4] |

| Acute Toxicity (Inhalation) | Category 3: Toxic if inhaled. | Sigma-Aldrich[4] |

| Carcinogenicity | Category 2: Suspected of causing cancer. | Sigma-Aldrich[4] |

| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child. | Sigma-Aldrich[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1: Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled. | Sigma-Aldrich[4] |

| Aquatic Hazard (Chronic) | Category 3: Harmful to aquatic life with long lasting effects. | Sigma-Aldrich[4] |

Exposure Limits

Occupational exposure limits for nitrobenzene are provided as a reference for managing workplace exposure to this compound.

| Parameter | Value | Basis |

| TWA | 1 ppm | USA. ACGIH Threshold Limit Values (TLV)[4] |

| TWA | 1 ppm (5 mg/m³) | USA. NIOSH Recommended Exposure Limits[4] |

| PEL | 1 ppm (5 mg/m³) | California permissible exposure limits for chemical contaminants[4] |

Handling and Storage Precautions

Proper handling and storage are paramount to ensure the safety of personnel and the environment.

Handling:

-

Work under a chemical fume hood.[5]

-

Do not inhale the substance or its mixture.[4]

-

Avoid the generation of vapors and aerosols.[4]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[5]

-

Take precautionary measures against static discharge.[4]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4]

-

Wash hands and face thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store in an area accessible only to qualified or authorized persons.[4]

-

Store under nitrogen.[4]

-

Incompatible materials to avoid include reducing agents, acids, bases, alkali metals, and oxidizing agents.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

General Advice: First-aiders should protect themselves. Show the safety data sheet to the attending physician.[4]

-

Inhalation: Move the person to fresh air. If breathing has stopped, apply artificial respiration. Call a physician immediately.[4]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower. Call a physician immediately.[4]

-

Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Call an ophthalmologist.[4]

-

Ingestion: Give water to drink (at most two glasses). Seek medical advice immediately. Do NOT induce vomiting.[4][5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the provided toxicological data for the closely related compound, nitrobenzene, is derived from standard methodologies as prescribed by regulatory bodies. These typically include:

-

Acute Toxicity Studies: These experiments involve the administration of a single dose of the substance to laboratory animals (e.g., rats, mice) via oral, dermal, or inhalation routes to determine the immediate adverse effects and the LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population).

-

Repeated Dose Toxicity Studies: These studies involve the repeated administration of the substance over a specific period (e.g., 28 or 90 days) to evaluate the effects of prolonged exposure and to identify target organs for toxicity.

-

Carcinogenicity Studies: Long-term studies, typically over the lifespan of the test animals, are conducted to assess the potential of the substance to cause cancer.

-

Reproductive and Developmental Toxicity Studies: These experiments are designed to evaluate the potential adverse effects of the substance on reproductive function, fertility, and the development of offspring.

The health effects of nitrobenzene, such as methaemoglobinaemia, have been documented through both animal studies and observations in human occupational exposures.[6]

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition. Evacuate the danger area and consult an expert.[4]

-

Environmental Precautions: Prevent the product from entering drains. Cover drains to prevent contamination of surface water or the ground water system.[4]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, diatomaceous earth).[5] Place the absorbed material in suitable, closed containers for disposal.[5]

Visualization of Emergency Workflow

The following diagram illustrates a logical workflow for responding to a chemical spill.

Caption: Workflow for Chemical Spill Response.

References

Purity Standards for Commercially Available 1,2,3-Trimethyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for commercially available 1,2,3-Trimethyl-4-nitrobenzene (CAS No. 1128-19-4). The document outlines typical purity levels, potential impurities, and detailed analytical methodologies for quality assessment, crucial for its application in research and development, particularly in pharmaceutical synthesis where purity is paramount.

Commercial Purity Specifications

Commercially available this compound is offered in various purity grades. While a detailed Certificate of Analysis with a comprehensive impurity profile is not consistently available across all suppliers, a general overview of offered purities can be compiled. Researchers should always request a lot-specific Certificate of Analysis before purchase for critical applications.

Table 1: Typical Purity Grades of Commercial this compound

| Purity Grade | Typical Assay Value | Common Formulation | Notes |

| Technical Grade | ≥90% | Solid (powder/crystals) | May contain significant levels of isomeric and over-nitrated impurities. Suitable for non-critical applications. |

| Reagent Grade | ≥95% - 98% | Solid (powder/crystals) | Generally suitable for laboratory synthesis and research purposes. Impurity profiles should be considered. |

| High Purity | ≥99% | Solid (powder/crystals) | Recommended for applications sensitive to impurities, such as pharmaceutical intermediate synthesis and analytical standard preparation. |

Data compiled from various chemical supplier listings.

Potential Impurities

The primary route for the synthesis of this compound is the electrophilic nitration of 1,2,3-trimethylbenzene (hemimellitene). This reaction can lead to the formation of several impurities.

Logical Pathway for Impurity Formation:

Caption: Synthesis pathway and potential impurity formation in the nitration of 1,2,3-trimethylbenzene.

Table 2: Potential Impurities in Commercial this compound

| Impurity Class | Specific Examples | Reason for Presence |

| Isomeric Impurities | 1,2,3-Trimethyl-5-nitrobenzene | Electrophilic substitution at other positions on the aromatic ring. |

| 1,2,4-Trimethyl-5-nitrobenzene | Presence of isomeric trimethylbenzene in the starting material. | |

| Dinitro Compounds | 1,2,3-Trimethyl-4,6-dinitrobenzene | Over-nitration of the starting material or product. |

| Starting Material | 1,2,3-Trimethylbenzene (Hemimellitene) | Incomplete reaction. |

Analytical Methodologies for Purity Assessment

The purity of this compound is typically determined using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) for definitive identification of impurities.

General Workflow for Quality Control:

Caption: General experimental workflow for the quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its likely impurities.

Table 3: Recommended GC-MS Protocol

| Parameter | Recommended Conditions |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-350 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Sample Preparation | |

| Solvent | Dichloromethane or Ethyl Acetate |

| Concentration | Approximately 1 mg/mL |

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection is a common method for the quantification of nitroaromatic compounds. This method is particularly useful for separating isomers that may be difficult to resolve by GC.

Table 4: Recommended HPLC-UV Protocol

| Parameter | Recommended Conditions |

| HPLC System | |

| Column | C18 reverse-phase column, 250 mm x 4.6 mm ID, 5 µm particle size (or equivalent) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 (v/v) Acetonitrile:Water. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detector | |

| Wavelength | 254 nm |

| Sample Preparation | |

| Solvent | Acetonitrile or Methanol |

| Concentration | Approximately 0.1 mg/mL |

Conclusion